

Uprosertib dose-limiting toxicities preclinical to clinical translation

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Compound Focus: Uprosertib

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Summary of Uprosertib Combination Therapy Toxicities

Toxicity	Description & Severity	Clinical Impact
Diarrhea	Most common dose-limiting toxicity (DLT); frequently reported alongside rash [1].	Poor tolerability prevented adequate drug delivery at doses predicted to have clinical activity [1] [2].
Rash	Particularly difficult to tolerate; occurred alongside diarrhea as a key toxicity [1].	Contributed to poor overall tolerability of the combination regimen.
General Adverse Events	59% of patients experienced maximum Grade 3 severity; 6% experienced Grade 4 [1].	Led to early termination of the Phase I trial due to futility and lack of therapeutic advantage [1].

Experimental Protocols for Assessing Toxicity

For researchers investigating the mechanisms behind these toxicities, the following experimental approaches are relevant:

- **In Vitro Kinase Profiling:** To confirm the compound's mechanism and selectivity, perform ATP-competitive kinase assays against AKT1, AKT2, and AKT3. **Uprosertib** is a potent, orally bioavailable inhibitor of all three AKT isoforms. Assess selectivity by profiling against a panel of other kinases to identify off-target effects [3].
- **In Vivo Efficacy and Tolerance Studies:** Conduct studies in murine tumor models. Daily oral dosing is used to assess anti-tumor activity (e.g., reduction in tumor growth and phosphorylation of downstream biomarkers like GSK3- β and PRAS40). Simultaneously, monitor animals for signs of toxicity, particularly gastrointestinal effects, to build a preliminary tolerance profile [3].
- **Clinical Dose-Escalation Design (Phase I):** The established method for determining DLTs in humans is the phase I trial.
 - **Patient Population:** Patients with solid tumors likely sensitive to MEK/AKT inhibition (e.g., triple-negative breast cancer, BRAF-wild type melanoma) [1].
 - **Dosing Regimen:** Administer continuous oral daily dosing of **Uprosertib** in combination with Trametinib. The dose used in expansion cohorts was **Trametinib 1.5 mg once daily (QD) + Uprosertib 50 mg QD** [1].
 - **Endpoint Monitoring:** The primary outcome is to determine safety, tolerability, and the recommended phase II dose. All adverse events are recorded and graded for severity (using CTCAE criteria), with those leading to dose interruption or meeting predefined criteria classified as DLTs [1].

FAQs on Uprosertib Toxicity

What is the primary dose-limiting toxicity for Uprosertib in clinical trials?

The primary DLT is **diarrhea**, especially when **Uprosertib** is co-administered with the MEK inhibitor Trametinib. Rash was also a major contributing factor to the poor tolerability of this combination [1].

Why did the clinical development of Uprosertib and Trametinib face challenges?

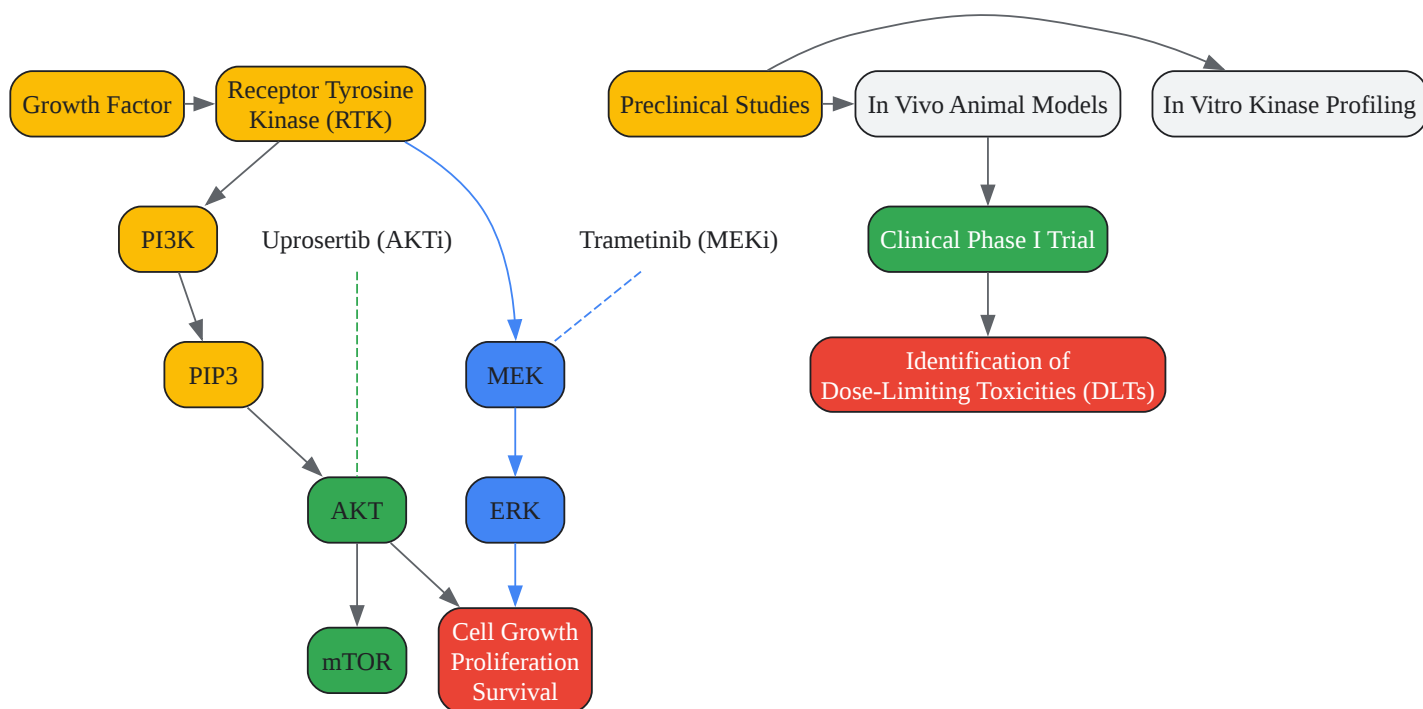
The combination was poorly tolerated at doses required for clinical efficacy. Adverse events, particularly diarrhea and rash, occurred at lower doses and with greater severity than expected from monotherapy studies. This poor tolerability prevented patients from receiving a therapeutically effective dose, leading to minimal clinical activity and early termination of the trial [1] [2].

Are there any predictive biomarkers for Uprosertib toxicity?

The search results do not specify biomarkers for toxicity. However, translational research in related trials suggests investigating **circulating tumor DNA (ctDNA) clearance** as a potential early biomarker of *response*, which could help optimize dosing schedules [4]. Research into genetic factors influencing drug metabolism could also be relevant for understanding individual susceptibility to toxicity.

Signaling Pathway Context

The diagram below illustrates the targeted signaling pathway and the experimental workflow for translating preclinical findings to clinical DLT identification, which helps contextualize the toxicity findings.



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